BenchChemオンラインストアへようこそ!

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Medicinal Chemistry Structure-Activity Relationship Chemotype Differentiation

The compound 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (CAS 897468-63-2) is a synthetic heterocyclic small molecule (C26H23N3O3S; MW 457.55 g/mol) comprising a 6-methoxy-1,3-benzothiazole core directly linked at the 2-position to a piperazine ring, which is in turn N-substituted with a 4-benzoylbenzoyl group. It belongs to the benzothiazole-piperazine hybrid class, a chemotype extensively explored for anticancer, acetylcholinesterase (AChE) inhibitory, and PPARδ agonist activities.

Molecular Formula C26H23N3O3S
Molecular Weight 457.5 g/mol
CAS No. 897468-63-2
Cat. No. B3298407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
CAS897468-63-2
Molecular FormulaC26H23N3O3S
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
InChIInChI=1S/C26H23N3O3S/c1-32-21-11-12-22-23(17-21)33-26(27-22)29-15-13-28(14-16-29)25(31)20-9-7-19(8-10-20)24(30)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3
InChIKeyVVJUCSWMTVFORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (CAS 897468-63-2): Structural Identity and Baseline Profile for Procurement Evaluation


The compound 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (CAS 897468-63-2) is a synthetic heterocyclic small molecule (C26H23N3O3S; MW 457.55 g/mol) comprising a 6-methoxy-1,3-benzothiazole core directly linked at the 2-position to a piperazine ring, which is in turn N-substituted with a 4-benzoylbenzoyl group [1]. It belongs to the benzothiazole-piperazine hybrid class, a chemotype extensively explored for anticancer, acetylcholinesterase (AChE) inhibitory, and PPARδ agonist activities [2][3]. Currently catalogued by commercial suppliers at ≥95% purity, it is procurable as a research-grade screening compound, though peer-reviewed biological characterization of this exact molecule remains absent from the open literature as of the search date [1].

Why In-Class Benzothiazole-Piperazine Compounds Cannot Be Interchanged: The Case for 2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole


Benzothiazole-piperazine hybrids are not a functionally homogeneous class. Even within narrowly defined sub-series, minor structural perturbations produce large shifts in biological target engagement and potency. For example, among benzothiazole-piperazine acetamides evaluated against A549 lung carcinoma cells, selectivity indices (SI) varied over 4-fold (SI 6.93 to 29.23) solely by altering the piperazine N-substituent [1]. Similarly, in a series of 2-piperazinyl-benzothiazoles targeting PPARδ, agonist EC50 values ranged from 4.1 nM to >1 µM depending on the hydrophobic tail group [2]. The target compound's 4-benzoylbenzoyl piperazine substituent is structurally distinct from the N-aryl, N-heteroaryl, and N-acetamide substituents that dominate the published SAR landscape. Assuming equipotent substitution without head-to-head data therefore creates a high risk of misassignment of biological potency, selectivity, or even target class. Procurement decisions predicated on generic 'benzothiazole-piperazine' activity carry the hazard of acquiring a compound with unvalidated – and potentially negligible – activity in the intended assay.

Quantitative Differentiation Evidence for 2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole Relative to Closest Analogs


Structural Differentiation: The 4-Benzoylbenzoyl Substituent as a Distinct Chemotype Among Benzothiazole-Piperazine Hybrids

The target compound is distinguished by a 4-benzoylbenzoyl (benzophenone-carbonyl) group at the N-4 position of the piperazine ring. This substituent is absent from all 66 benzothiazole-piperazine compounds evaluated as AChE inhibitors by Sahin et al. (2018), all 12 benzothiazole-piperazine acetamides tested for anticancer activity by Evren et al. (2024), and all 8 benzothiazole-piperazine conjugates assessed against C4-2 prostate cancer cells by Amin et al. (2024) [1][2][3]. The closest commercially catalogued analog is 2-(4-benzoylpiperazin-1-yl)-1,3-benzothiazole (MW 323.4 g/mol), which lacks both the 6-methoxy substitution on the benzothiazole ring and the second benzoyl group [4]. The target compound's molecular weight (457.55 g/mol) exceeds this simpler congener by 134.1 g/mol, reflecting substantially increased lipophilicity and hydrogen-bond acceptor capacity that are predicted to alter membrane permeability and target binding kinetics.

Medicinal Chemistry Structure-Activity Relationship Chemotype Differentiation

Class-Level Anticancer Potency Context: Activity Range of Closest 6-Methoxybenzothiazole-Piperazine Acetamide Analogs

The structurally closest pharmacologically characterized analog is N-(6-methoxybenzothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (compound 2e in Evren et al. 2024), which shares the 6-methoxybenzothiazole core and a piperazine ring but diverges at the linker (acetamide vs. direct attachment) and the N-substituent (p-tolyl vs. 4-benzoylbenzoyl). Compound 2e showed an IC50 of 7.23 µM against A549 lung carcinoma cells with a selectivity index (SI) of 6.93 vs. NIH/3T3 fibroblasts, and induced apoptosis at a level exceeding cisplatin in flow cytometry [1]. In a separate 6-methoxybenzothiazole-piperazine propanamide series, compounds 2b and 2e exhibited antimicrobial activity against S. aureus, P. aeruginosa, E. coli, and C. albicans by disc diffusion assay (zone-of-inhibition data reported qualitatively; quantitative MIC values not provided) [2]. These data establish the activity baseline for 6-methoxybenzothiazole-piperazine conjugates but cannot be directly extrapolated to the target compound without confirmatory testing.

Anticancer Drug Discovery Cytotoxicity SAR

PPARδ Agonism SAR: The Benzophenone Substituent Disfavors a Key Binding Determinant

In the 2-piperazinyl-benzothiazole PPARδ agonist series reported by Kato et al. (2023), optimal potency required a hydrophobic group with a specific spatial orientation in the binding pocket. The lead compound 5g achieved hPPARδ EC50 = 4.1 nM with >2,000-fold selectivity over PPARα and PPARγ [1]. Critically, the SAR revealed that bulky, polar substituents at the piperazine N-terminus abolished activity. The target compound's 4-benzoylbenzoyl group is sterically larger (estimated van der Waals volume ~230 ų for the benzophenone fragment) and presents two H-bond acceptor carbonyls that are absent from all active PPARδ agonists in this series [1]. This structural divergence implies that CAS 897468-63-2 is unlikely to recapitulate the potent PPARδ agonism of compound 5g, making it a useful negative-control chemotype for studies seeking to decouple benzothiazole-piperazine scaffold effects from PPARδ-mediated pharmacology.

PPARδ Agonist Metabolic Syndrome Selectivity

AChE Inhibitory Activity: Comparison with the Most Potent Benzothiazole-Piperazine and Thiazole-Piperazine AChE Inhibitors

The thiazole-substituted benzoylpiperazine AChE inhibitor series by Sahin et al. (2018) identified compounds 35, 38, and 40 with IC50 values of 0.977 µM, 0.949 µM, and 0.802 µM respectively, though these values remained ~50-fold weaker than donepezil (IC50 = 0.014 µM) [1]. Separately, Demir Özkay et al. (2016) reported benzothiazole-piperazines 19 and 20 with strong AChE inhibition and favorable pharmacokinetic predictions [2]. The target compound's 4-benzoylbenzoyl group differs from the known active AChE inhibitor pharmacophore, which typically requires a terminal basic amine or a specific aryl interaction motif to engage the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. Molecular docking studies across multiple benzothiazole-piperazine series consistently identify Trp286, Arg296, and Tyr341 as critical AChE residues [1]. The steric bulk and dual carbonyl features of the 4-benzoylbenzoyl group would be predicted to obstruct productive binding to the narrow AChE gorge; however, direct inhibition data for this compound are absent.

Acetylcholinesterase Inhibition Alzheimer's Disease Donepezil Analog

Physicochemical Profile: Calculated Lipophilicity and Drug-Likeness Relative to Lead-Like Benzothiazole-Piperazines

The target compound's molecular weight (457.55 g/mol) places it in the upper range of typical lead-like chemical space, exceeding the recommended MW ≤ 350 threshold for fragment-based screening but falling within the MW ≤ 500 drug-like envelope [1]. Its calculated topological polar surface area (tPSA ~90 Ų, estimated from structure) and the presence of three H-bond acceptors (two benzophenone carbonyls + one methoxy oxygen) differentiate it from lower-MW benzothiazole-piperazines such as 2-(4-(pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole (MW 297.4 g/mol, IC50 = 19.98 µM vs. C4-2 cells), which carries a smaller, more polar heteroaryl substituent [2]. The enhanced lipophilicity contributed by the benzophenone moiety (estimated contribution to cLogP ~+2.5 log units relative to a simple benzoyl group) may improve passive membrane permeability but could also increase plasma protein binding and CYP450 metabolic liability. These physicochemical trade-offs are not observed in the more polar benzothiazole-piperazine acetamide series described by Evren et al., whose compounds typically fall in the MW 380–480 range with tPSA >100 Ų due to the acetamide carbonyl [3].

ADME Drug-Likeness Lead Optimization

Mutagenicity Safety Context from Structurally Related Aroyl-Substituted Benzothiazole-Piperazines

A toxicological evaluation of aroyl-substituted benzothiazole-piperazine derivatives 1h and 1j (Gurdal et al. 2015) demonstrated compound 1h to be non-mutagenic in Salmonella TA98 and TA100 Ames tests and non-genotoxic in a human lymphocyte chromosomal aberration assay, whereas compound 1j was mutagenic on TA98 [1]. The precise structural determinant of this differential genotoxicity profile within the same aroyl substitution class has not been resolved. Given that the target compound's 4-benzoylbenzoyl group represents a distinct aroyl subtype not tested in this safety study, neither the favorable safety profile of 1h nor the mutagenic liability of 1j can be assumed for CAS 897468-63-2. This underscores the necessity of compound-specific genotoxicity assessment rather than reliance on class-level safety inference.

Genotoxicity Safety Pharmacology Drug Development

High-Yield Application Scenarios for 2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole Based on Current Evidence


Hit Expansion and Selectivity Profiling in Anticancer Drug Discovery Programs Targeting Benzothiazole-Piperazine Chemotypes

As a structurally novel benzothiazole-piperazine hybrid with a 4-benzoylbenzoyl substituent absent from all published SAR series, this compound is best deployed as a diversity element in hit expansion libraries. Its use alongside characterized analogs such as N-(6-methoxybenzothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (IC50 = 7.23 µM, A549) would enable mapping of how the N-substituent topology modulates anticancer potency and selectivity across multiple cell lines [1]. The high predicted lipophilicity (cLogP >4.5) also makes it a candidate for assessing the impact of increased hydrophobicity on off-target binding and cytotoxicity in parallel with more polar comparators.

Negative Control for PPARδ Agonist Screening Cascades

The SAR from Kato et al. (2023) indicates that bulky, polar piperazine N-substituents disrupt PPARδ agonism [2]. procuring CAS 897468-63-2 as a structurally matched but pharmacologically silent control alongside compound 5g (EC50 = 4.1 nM) enables rigorous dissection of PPARδ-mediated transcriptional effects from non-specific benzothiazole-piperazine scaffold effects in metabolic disease models. This application requires confirmation of the compound's lack of PPARδ activity in a transactivation assay prior to use.

Benchmarking AChE Inhibitor Pharmacophore Models with a Structurally Divergent Probe

With the AChE inhibitor pharmacophore well-defined by compounds 19/20 (Demir Özkay 2016) and the thiazole-piperazine series (IC50 range 0.80–1.21 µM) [3][4], this compound's divergent 4-benzoylbenzoyl group provides a probe to test the stringency of computational pharmacophore models. A negative result in AChE Ellman assays would validate the model's specificity, while an unexpected positive result would identify a new AChE inhibitor chemotype warranting further SAR exploration.

Physicochemical Tool Compound for Solubility and Formulation Studies

With a molecular weight of 457.55 g/mol and estimated cLogP >4.5, this compound occupies a physicochemical space that tests the solubility and formulation boundaries of the benzothiazole-piperazine class [5]. It can serve as a reference compound for developing DMSO stock solution protocols, evaluating precipitation kinetics in aqueous assay buffers (PBS, pH 7.4), and assessing non-specific binding to plasticware – practical parameters critical for high-throughput screening campaigns.

Quote Request

Request a Quote for 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.